
4-Hydroxy-4-(2-methylphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(2-methylphenyl)butan-2-one is an organic compound with the molecular formula C11H14O2 It is characterized by a hydroxy group and a 2-methylphenyl group attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(2-methylphenyl)butan-2-one typically involves the aldol condensation of p-tolualdehyde with acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The general reaction conditions include:
Reactants: p-Tolualdehyde and acetone
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-(2-methylphenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products:
Oxidation: 4-Oxo-4-(2-methylphenyl)butanoic acid
Reduction: 4-Hydroxy-4-(2-methylphenyl)butanol
Substitution: 4-Chloro-4-(2-methylphenyl)butan-2-one
Scientific Research Applications
4-Hydroxy-4-(2-methylphenyl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(2-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and biochemical pathways.
Comparison with Similar Compounds
- 4-Hydroxy-4-(4-methylphenyl)butan-2-one
- 4-Hydroxy-4-(3-methylphenyl)butan-2-one
- 4-Hydroxy-4-(2-chlorophenyl)butan-2-one
Comparison: 4-Hydroxy-4-(2-methylphenyl)butan-2-one is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities.
Properties
CAS No. |
136942-11-5 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-hydroxy-4-(2-methylphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6,11,13H,7H2,1-2H3 |
InChI Key |
MCXYRBCYSZIXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




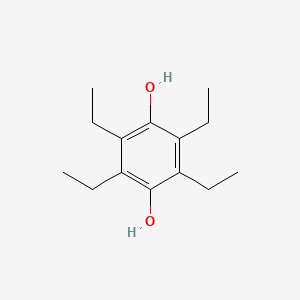
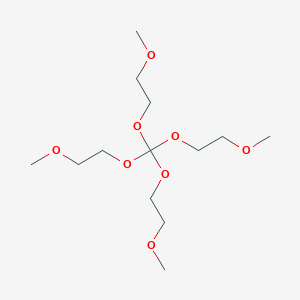

![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
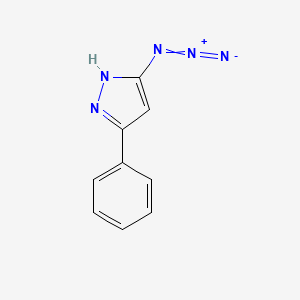
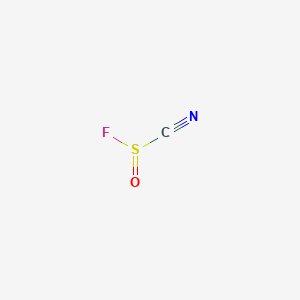
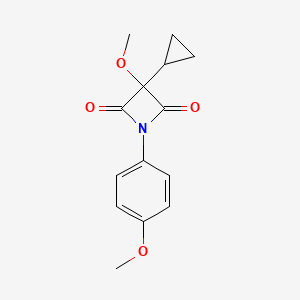
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)

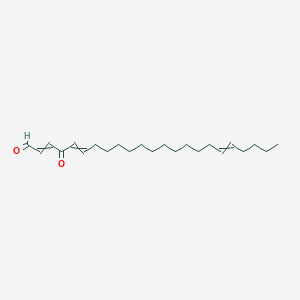
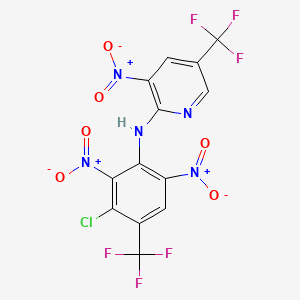
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
